molecular formula C20H22O3 B3023852 3'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone CAS No. 898794-94-0

3'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

Cat. No. B3023852
CAS RN: 898794-94-0
M. Wt: 310.4 g/mol
InChI Key: RDYSLCVJMZHUAS-UHFFFAOYSA-N
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Description

The compound 3'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone is a chemical entity that can be inferred to possess a carboethoxy group attached to a propiophenone backbone with a 2,5-dimethylphenyl substituent. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer the properties and synthesis of similar compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides involves the use of 3-(phenylthio)-4-acyl-3-sulfolenes as intermediates . Similarly, the synthesis of 3,4-dimethylpyrrole derivatives starts with the reduction of 3-carboethoxy-4-methyl-pyrrole . These methods suggest that the synthesis of 3'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone could also be achieved through a multi-step synthetic route, possibly starting with a simple carboethoxy compound and introducing the 2,5-dimethylphenyl group through a controlled reaction.

Molecular Structure Analysis

The molecular structure of compounds like 3'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone can be deduced by examining the structure-activity relationships observed in similar compounds. For example, the synthesis of tetrazol-thiophene-2-carboxamides involves the condensation of various substituted phenyl groups, which affects the overall molecular structure and properties . The presence of substituents such as the 2,5-dimethylphenyl group in the compound of interest would likely influence its electronic configuration and steric hindrance, affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Chemical reactions involving similar compounds can provide insights into the reactivity of 3'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone. For instance, the Michael reaction and Knoevenagel condensation are key steps in the synthesis of cyclohexenone derivatives . These reactions involve the addition of nucleophiles to alpha,beta-unsaturated carbonyl compounds, which could be relevant to the reactivity of the carboethoxy and propiophenone functional groups in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 3'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone can be inferred from the properties of structurally related compounds. For example, the solubility, melting point, and boiling point can be affected by the presence of the carboethoxy group and the bulky 2,5-dimethylphenyl substituent. The antimicrobial evaluation and docking studies of tetrazol-thiophene-2-carboxamides suggest that the compound of interest may also exhibit biological activity, which could be explored in further studies.

Future Directions

The future directions for the use and study of 3’-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone are not clear from the available information. It’s currently offered for experimental and research use , which suggests it may have potential applications in scientific research.

properties

IUPAC Name

ethyl 3-[3-(2,5-dimethylphenyl)propanoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-4-23-20(22)18-7-5-6-17(13-18)19(21)11-10-16-12-14(2)8-9-15(16)3/h5-9,12-13H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYSLCVJMZHUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644727
Record name Ethyl 3-[3-(2,5-dimethylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

CAS RN

898794-94-0
Record name Ethyl 3-[3-(2,5-dimethylphenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898794-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[3-(2,5-dimethylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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